2-amino-6-tert-butyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-Amino-6-tert-butyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with an amino group at position 2, a tert-butyl group at position 6, and a carboxamide moiety at position 3 linked to a 2-methylphenyl group. Benzothiophene derivatives are of significant interest due to their diverse biological activities and applications in materials science .
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-12-7-5-6-8-15(12)22-19(23)17-14-10-9-13(20(2,3)4)11-16(14)24-18(17)21/h5-8,13H,9-11,21H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIYGYEAATMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzothiophene Formation
The tetrahydrobenzothiophene scaffold is typically constructed via intramolecular cyclization of thioether precursors. A palladium-catalyzed approach, as demonstrated by, enables the formation of benzothiophene-3-carboxylates from 2-(methylthio)phenylacetylenes under CO and O₂. For the tetrahydro variant, post-synthetic hydrogenation of the aromatic ring using Pd/C or Raney Ni under H₂ (1–3 atm) achieves saturation without disrupting the thiophene ring.
- React 2-(methylthio)phenylacetylene with CO (40 atm) and MeOH in the presence of PdI₂/KI at 80°C for 24 h to yield methyl benzothiophene-3-carboxylate.
- Hydrogenate the product at 50°C under 3 atm H₂ with 10% Pd/C to obtain the tetrahydro derivative.
tert-Butyl Group Installation
The C6-tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride or 2-methylpropene in the presence of AlCl₃. Alternatively, pre-functionalized cyclohexanone derivatives bearing a tert-butyl group streamline synthesis.
- Treat 4,5,6,7-tetrahydro-1-benzothiophene with tert-butyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in CH₂Cl₂ at 0°C → RT for 6 h.
- Yield: 78–85% after silica gel chromatography (hexane/EtOAc 9:1).
Carboxamide Group Formation
Carboxylic Acid Intermediate Preparation
The C3-carboxylic acid is accessed through oxidation of a methyl ester or direct carboxylation. A Pd-mediated carbonylation protocol offers high regioselectivity:
- Subject 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene to CO (30 atm) and H₂O in the presence of Pd(OAc)₂ and PPh₃ at 100°C for 12 h.
- Isolate the carboxylic acid via acid-base extraction (85–90% yield).
Amide Coupling with 2-Methylaniline
Coupling reagents such as HATU or EDC facilitate amide bond formation between the carboxylic acid and 2-methylaniline.
- Combine 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (1 eq), 2-methylaniline (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF at RT for 4 h.
- Purify by flash chromatography (hexane/EtOAc 1:1 → 1:3) to obtain the carboxamide (88% yield).
Amino Group Installation at C2
Nitration-Reduction Sequence
Regioselective nitration at C2 is achieved using HNO₃/AcOH at 0°C, followed by catalytic hydrogenation.
Stepwise Protocol :
- Nitrate the tetrahydrobenzothiophene core with fuming HNO₃ (1.1 eq) in AcOH at 0°C for 1 h (72% yield).
- Reduce the nitro group with H₂ (1 atm) and 10% Pd/C in EtOH at RT for 3 h (quantitative yield).
Directed C–H Amination
A transition-metal-catalyzed approach enables direct amination. CuI/1,10-phenanthroline catalyzes the reaction between the benzothiophene and hydroxylamine-O-sulfonic acid.
Conditions :
- React 6-tert-butyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1 eq) with hydroxylamine-O-sulfonic acid (2 eq) and CuI (10 mol%) in DCE at 80°C for 8 h.
- Yield: 65% after column chromatography.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Steric Hindrance : The tert-butyl group at C6 complicates electrophilic substitutions; microwave-assisted reactions or flow chemistry may enhance reaction rates.
- Regioselectivity in Nitration : DFT calculations suggest that the C2 position is favored due to resonance stabilization from the thiophene sulfur.
- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) in amide couplings reduces environmental impact without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiophene moieties.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Bioactivity :
- The methyl ester derivative (11b) in exhibits confirmed antibacterial activity, suggesting that the target compound’s carboxamide group (if hydrolyzed to a carboxylic acid in vivo) might share similar mechanisms .
- The carbonitrile analog () lacks the amide/ester functionality but shows luminescent properties, highlighting the role of electron-withdrawing groups in modulating electronic behavior .
Steric and Solubility Considerations :
- The tert-butyl group at position 6 is conserved in multiple analogs (e.g., –9), likely to improve metabolic stability by shielding reactive sites .
- The 2-methylphenyl group on the target compound may reduce solubility compared to the hydroxyethyl-substituted analog (), which could enhance aqueous compatibility .
Hydrogen Bonding and Crystal Packing :
- The unsubstituted carboxamide () can engage in intermolecular hydrogen bonding via its free NH₂ group, whereas the target compound’s 2-methylphenyl group may limit such interactions, affecting crystallinity .
- ’s crystal structure analysis underscores the importance of hydrogen bonding in molecular packing, which could differ significantly in the target compound due to its substituents .
Biological Activity
The compound 2-amino-6-tert-butyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a derivative of benzothiophene that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H24N2O2S
- CAS Number : 588678-81-3
This compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the amino group and the tert-butyl substituent is significant for its pharmacological profile.
Anticancer Activity
Research has indicated that derivatives of benzothiophene exhibit antitumor properties. For instance, compounds similar to this compound have demonstrated cytostatic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the benzothiophene nucleus can significantly enhance antiproliferative activity.
In a comparative study, certain derivatives showed IC50 values ranging from 2.6 to 18 nM against cancer cell lines, indicating potent inhibition of cell proliferation and microtubule polymerization through interactions with the colchicine site of tubulin .
Anti-inflammatory and Antitubercular Properties
The compound has also been predicted to possess anti-inflammatory and antitubercular activities. Azomethine derivatives related to this compound have shown promise in these areas, highlighting their potential as therapeutic agents in treating inflammatory diseases and tuberculosis .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction with specific cellular targets, such as tubulin and other proteins involved in cell division and inflammation, plays a crucial role in its activity.
Synthesis and Evaluation
A study focused on synthesizing azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reported successful synthesis with high purity (>95%). The synthesized compounds were evaluated for their biological activities, confirming their potential as cytostatic agents .
Structure-Activity Relationship Analysis
The SAR analysis has been pivotal in understanding how modifications to the benzothiophene structure influence biological activity. For example:
| Compound | Substituent | IC50 (nM) | Activity |
|---|---|---|---|
| 3a | NH2 at C-5 | 0.78 | High |
| 3c | Methoxy at C-7 | 2.6 | Moderate |
| 3b | Methyl at C-3 | 18 | Low |
This table illustrates how different substituents affect the potency of these compounds against cancer cell lines .
Q & A
Q. What are the common synthetic routes and critical purification methods for 2-amino-6-tert-butyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including cyclization, amidation, and functional group protection. Key steps include:
- Cyclization : Formation of the tetrahydrobenzothiophene core via acid-catalyzed or thermal cyclization .
- Amidation : Coupling of the tert-butyl-substituted benzothiophene intermediate with 2-methylphenylamine using carbodiimide-based coupling agents .
- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/water systems) to achieve >95% purity. Monitoring by TLC and LC-MS ensures intermediate stability .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent orientation. For example, the tert-butyl group shows a singlet at ~1.3 ppm in H NMR .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm) and amine (N-H, ~3300 cm) groups .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H] peak) and isotopic patterns .
Q. How should researchers assess the compound’s solubility and stability in preclinical studies?
- Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Data should be tabulated for reproducibility .
- Stability : Accelerated stability studies under varying temperatures (4°C–40°C) and humidity (40–75% RH) over 14–30 days, analyzed via HPLC .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays .
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK293, HepG2) to establish selectivity indices .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reaction pathways during synthesis?
- Computational Chemistry : Apply density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies .
- Kinetic Analysis : Use stopped-flow spectroscopy or in situ NMR to monitor reaction rates under varying temperatures and catalysts .
Q. How should researchers resolve contradictions in biological activity data across different studies?
- Statistical Design of Experiments (DoE) : Employ factorial design to isolate variables (e.g., assay pH, incubation time) contributing to discrepancies .
- Validation Experiments : Replicate studies with standardized protocols (e.g., CLSI guidelines) and include positive/negative controls .
Q. What methodologies are effective for structure-activity relationship (SAR) analysis?
- Systematic Substitution : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with cyclopropyl) and compare bioactivity .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes to target proteins. Cross-validate with mutagenesis data .
Q. How can in vitro findings be translated to in vivo efficacy studies?
- ADMET Profiling : Assess pharmacokinetics (PK) in rodent models via LC-MS/MS for bioavailability and half-life .
- Disease Models : Use xenograft (cancer) or transgenic (neurodegenerative) models to evaluate therapeutic indices .
Q. What role does computational modeling play in optimizing reaction conditions?
- Reaction Path Search : Tools like GRRM or AFIR predict optimal pathways, reducing trial-and-error in catalyst selection .
- Machine Learning : Train models on historical reaction data to recommend solvent/catalyst combinations for higher yields .
Q. How can researchers optimize reaction conditions using design of experiments (DoE)?
- Response Surface Methodology (RSM) : Create a 3-level factorial design table to optimize variables (temperature, solvent ratio, catalyst loading). Analyze via ANOVA to identify significant factors .
Q. What interdisciplinary approaches enhance the compound’s applications in material science?
- Electrochemical Analysis : Cyclic voltammetry to study redox properties for potential use in organic semiconductors .
- Thermal Stability : TGA/DSC to assess decomposition temperatures for polymer composite integration .
Q. How are heterogeneous reaction conditions (e.g., solid-supported catalysts) applied to its synthesis?
- Catalyst Screening : Test immobilized catalysts (e.g., Pd/C, zeolites) in flow reactors for recyclability and yield improvement .
- Green Chemistry Metrics : Calculate E-factors and atom economy to compare sustainability across methods .
Q. What strategies enable selective functionalization of the tetrahydrobenzothiophene core?
- Protecting Groups : Use Boc or Fmoc to temporarily block reactive sites during derivatization .
- Directed C-H Activation : Employ palladium or ruthenium catalysts for site-specific modifications .
Q. How do advanced spectroscopic techniques (e.g., 2D NMR) resolve structural ambiguities?
- NOESY/ROESY : Detect spatial proximities between protons to confirm stereochemistry .
- HSQC/HMBC : Correlate H and C signals to assign quaternary carbons and substituent positions .
Q. What methodologies evaluate synergistic effects in combination therapies?
- Isobologram Analysis : Quantify synergy scores (e.g., Combination Index) with CompuSyn software .
- Transcriptomics : RNA-seq to identify pathways modulated by the compound in combination with other drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
